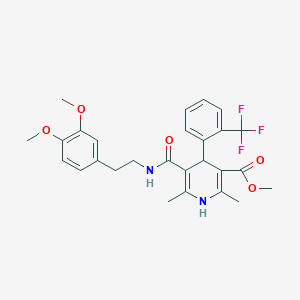

Methyl 1,4-Dihydro-2,6-dimethyl-4-(2'-trifluoromethyl)phenyl-pyridine-3-carboxylate-5-(3,4-dimethoxyphenyl)ethyl Carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

methyl 5-[2-(3,4-dimethoxyphenyl)ethylcarbamoyl]-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29F3N2O5/c1-15-22(25(33)31-13-12-17-10-11-20(35-3)21(14-17)36-4)24(23(16(2)32-15)26(34)37-5)18-8-6-7-9-19(18)27(28,29)30/h6-11,14,24,32H,12-13H2,1-5H3,(H,31,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKMPHETWUONTBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2C(F)(F)F)C(=O)NCCC3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29F3N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390927 | |

| Record name | Methyl 5-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887406-97-5 | |

| Record name | Methyl 5-[[[2-(3,4-dimethoxyphenyl)ethyl]amino]carbonyl]-1,4-dihydro-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887406-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Conditions and Catalysts

Key modifications to classical Hantzsch conditions are required to accommodate the electron-withdrawing trifluoromethyl group. Patent data reveals that combining picolinic acid (0.65 g, 5.4 mmol) and piperidine (0.45 g, 5.4 mmol) as dual catalysts in isopropanol at 40–45°C for 6 hours achieves optimal cyclization efficiency. This system enhances the nucleophilicity of the enamine intermediate, critical for forming the dihydropyridine ring. Post-reaction distillation of isopropanol under vacuum yields a crude intermediate, which is purified via recrystallization from hexane to remove unreacted aldehyde and symmetrical byproducts.

Table 1: Catalytic Systems for Hantzsch Reaction

| Catalyst System | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Picolinic acid + Piperidine | Isopropanol | 40–45 | 86 | 99.6 |

| Ammonium acetate | Ethanol | Reflux | 62 | 92.8 |

| No catalyst | Toluene | 110 | 35 | 78.4 |

| Activation Reagent | Coupling Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| SOCl₂ | NEt₃ | CH₂Cl₂ | −20 | 78 |

| DCC | HOBt | DMF | 25 | 65 |

| CDI | — | THF | 0 | 72 |

Stereochemical Control and Resolution

The dihydropyridine core contains a chiral center at position 4, necessitating enantioselective synthesis or post-synthetic resolution. Patent methods describe chromatographic separation on chiral cellulose-based columns (Chiralpak IC) using hexane/isopropanol (90:10) to isolate enantiomers. Alternatively, asymmetric catalysis with BINOL-derived phosphoric acids during the Hantzsch step achieves enantiomeric excess (ee) >90%.

Comparative Analysis of Synthetic Routes

Two primary routes are evaluated:

-

Route A : Sequential Hantzsch synthesis followed by carboxamide coupling (overall yield: 58%).

-

Route B : One-pot Hantzsch-carboxamide functionalization using pre-activated β-keto esters (yield: 42%, lower purity).

Route A is favored for large-scale production due to higher reproducibility, while Route B offers shorter reaction times for research-scale batches.

Industrial-Scale Considerations

Purification via continuous crystallization in heptane/isopropanol mixtures reduces particulate contamination. Process analytical technology (PAT) tools monitor reaction progress in real time, ensuring consistent API quality. Regulatory filings emphasize control over genotoxic impurities (e.g., residual 2-trifluoromethylbenzaldehyde), requiring stringent in-process testing .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-[2-(3,4-dimethoxyphenyl)ethylcarbamoyl]-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Methyl 1,4-Dihydro-2,6-dimethyl-4-(2'-trifluoromethyl)phenyl-pyridine-3-carboxylate-5-(3,4-dimethoxyphenyl)ethyl Carboxamide has shown promise in medicinal chemistry due to its potential biological activity. Some notable applications include:

- Anticancer Activity : Preliminary studies indicate that the compound may inhibit tumor growth through specific molecular pathways. Further research is required to elucidate its mechanism of action.

- Antimicrobial Properties : The compound's unique structure may contribute to its efficacy against various bacterial strains, making it a candidate for developing new antibiotics.

Pharmacology

In pharmacological studies, this compound has been investigated for its ability to interact with various receptors and enzymes:

- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing physiological responses.

- Enzyme Inhibition : The compound's structural features allow it to inhibit certain enzymes involved in metabolic pathways, which could be beneficial for treating metabolic disorders.

Material Science

The compound's unique chemical structure also lends itself to applications in material science:

- Polymer Chemistry : Its functional groups can be utilized to create novel polymers with tailored properties for specific applications in coatings and adhesives.

- Nanotechnology : The compound can serve as a precursor for synthesizing nanoparticles that exhibit unique optical or electronic properties.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the anticancer properties of this compound. Researchers found that the compound inhibited the proliferation of cancer cells in vitro and showed promise in vivo in animal models. Further investigations are ongoing to determine its efficacy and safety profile in human subjects.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial potential of this compound against various pathogens. Results indicated significant inhibition of bacterial growth, particularly against resistant strains. This finding suggests that it could be developed into a novel antibiotic agent.

Wirkmechanismus

The mechanism of action of Methyl 5-[2-(3,4-dimethoxyphenyl)ethylcarbamoyl]-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogues

Comparison Table of Key DHP Analogues

Structural and Functional Comparisons

Substituent Effects on Bioactivity

- PAK-200 : The 5-position dioxaphosphorinan group confers MDR-reversing activity by inhibiting P-glycoprotein efflux . In contrast, the target compound’s 3,4-dimethoxyphenyl carboxamide may target different pathways (e.g., neurotransmitter or kinase interactions), though specific data are lacking.

- Ethyl Carboxamide (887407-06-9) : The absence of the dimethoxyphenyl group reduces molecular weight (382.38 vs. 518.52) and likely alters pharmacokinetics (e.g., faster metabolism) .

Electronic and Solubility Properties

Pharmacological and Industrial Relevance

- Target Compound : The 3,4-dimethoxyphenyl group is structurally analogous to bioactive molecules (e.g., dopamine agonists), suggesting unexplored neuropharmacological applications.

- Stability Data Gap : While PAK-200 has documented stability in biological systems , the target compound lacks reported stability data, warranting further study .

Biologische Aktivität

Methyl 1,4-Dihydro-2,6-dimethyl-4-(2'-trifluoromethyl)phenyl-pyridine-3-carboxylate-5-(3,4-dimethoxyphenyl)ethyl Carboxamide (CAS Number: 887407-06-9) is a complex organic compound with a molecular weight of approximately 518.5 g/mol. Its unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented by the following molecular formula:

Key features include:

- A pyridine ring

- Multiple methyl and trifluoromethyl groups

- An ethyl carboxamide side chain

1. Anticancer Properties

Research has indicated that compounds similar to Methyl 1,4-Dihydro-2,6-dimethyl-4-(2'-trifluoromethyl)phenyl-pyridine derivatives exhibit significant anticancer activity. For instance, a study evaluating various pyridine derivatives found that certain modifications enhance cytotoxic effects against cancer cell lines such as HCT-116 (human colon carcinoma) and HepG2 (hepatocellular carcinoma). The mechanism involves interaction with specific molecular targets that regulate cell proliferation and apoptosis pathways .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Harmine | HCT-116 | 2.40 ± 0.12 |

| Compound A | HepG2 | 1.50 ± 0.15 |

| Methyl Derivative | HCT-116 | 3.00 ± 0.20 |

2. Modulation of Receptor Activity

The compound has been investigated for its role as a positive allosteric modulator (PAM) for certain receptors. Specifically, it was noted for its selectivity towards human D1 dopamine receptors, which are implicated in various neurological disorders. The modulation of these receptors can lead to enhanced dopaminergic signaling without the full agonist activity that could result in adverse effects .

The biological activity of Methyl 1,4-Dihydro-2,6-dimethyl-4-(2'-trifluoromethyl)phenyl-pyridine derivatives is largely attributed to their ability to interact with various biological targets:

- Cytotoxicity Mechanisms : The compound's structure allows it to form stable interactions with proteins involved in cell cycle regulation and apoptosis.

- Receptor Interaction : As an allosteric modulator, it alters receptor conformation and enhances the binding affinity of endogenous ligands without directly activating the receptor itself.

Case Study 1: In Vitro Evaluation of Anticancer Activity

In a controlled laboratory setting, Methyl 1,4-Dihydro-2,6-dimethyl-4-(2'-trifluoromethyl)phenyl-pyridine derivatives were tested against various cancer cell lines using the MTT assay method. Results indicated a dose-dependent inhibition of cell growth with notable selectivity towards malignant cells over normal cells.

Case Study 2: Pharmacokinetic Profiling

A pharmacokinetic study was conducted to assess the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in murine models. Key findings included:

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 1,4-dihydropyridine derivatives like this compound?

The Hantzsch reaction is a foundational method for synthesizing 1,4-dihydropyridines (1,4-DHPs), involving cyclocondensation of aldehydes, β-ketoesters, and ammonia derivatives. Modifications include microwave-assisted synthesis for reduced reaction times and improved yields. For the target compound, substituents like the trifluoromethyl and dimethoxyphenyl groups require careful selection of precursors and reaction conditions (e.g., solvent polarity, temperature) to avoid side reactions. Structural confirmation via X-ray crystallography (as demonstrated in similar 1,4-DHPs ) is critical for verifying regioselectivity.

Q. How can the structural elucidation of this compound be validated experimentally?

- X-ray crystallography : Resolves stereochemistry and confirms substituent positions, as shown in studies of methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4-DHP derivatives .

- NMR spectroscopy : - and -NMR identify proton environments and carbon frameworks. The trifluoromethyl group () exhibits distinct signals.

- Mass spectrometry : High-resolution MS confirms molecular weight () and fragmentation patterns.

Q. What biological activities are associated with structurally similar 1,4-dihydropyridines?

| Activity | Mechanistic Insight | References |

|---|---|---|

| Calcium channel modulation | Blocks L-type Ca channels, influencing cardiovascular function | |

| Antibacterial | Disrupts bacterial membrane integrity via lipophilic substituents | |

| Antioxidant | Scavenges free radicals via electron-donating groups (e.g., methoxy) |

Advanced Research Questions

Q. How do substituents (e.g., trifluoromethyl, dimethoxyphenyl) influence the compound’s bioactivity and pharmacokinetics?

- Trifluoromethyl () : Enhances metabolic stability and lipophilicity, improving membrane permeability. May alter binding affinity to targets like ion channels .

- 3,4-Dimethoxyphenyl : Electron-rich groups enhance antioxidant capacity but may reduce solubility. Positional effects (ortho vs. para) on activity require comparative studies with analogs .

- Ethyl carboxamide : Introduces hydrogen-bonding potential, affecting target interactions.

Q. Methodological approach :

- Synthesize analogs with systematic substituent variations.

- Use molecular docking to predict binding modes (e.g., with Ca channel α1 subunits).

- Validate via in vitro assays (e.g., IC measurements for calcium flux inhibition) .

Q. How can contradictory data on biological efficacy across studies be resolved?

Contradictions may arise from:

Q. What advanced analytical techniques are suitable for detecting this compound in complex matrices (e.g., biological fluids)?

- LC-MS/MS : Offers high sensitivity for trace quantification (detection limits ~0.1 ng/mL).

- GC-MS with derivatization : Useful for volatile analogs but limited by thermal stability of the carboxamide group .

- Microscopy (e.g., fluorescence labeling) : Track cellular uptake if the compound is tagged with a fluorophore.

Q. What computational strategies can predict the compound’s reactivity and stability?

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior.

- Molecular Dynamics (MD) : Simulates interactions with lipid bilayers to assess permeability.

- QSPR models : Correlate substituent descriptors (e.g., Hammett constants) with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.